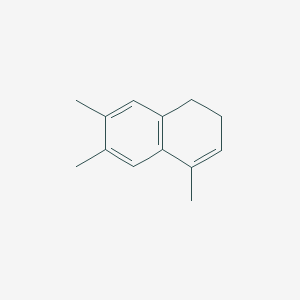

4,6,7-Trimethyl-1,2-dihydronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

62668-66-0 |

|---|---|

Molecular Formula |

C13H16 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

4,6,7-trimethyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C13H16/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

ZZTWNDNTMYVCNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC2=C1C=C(C(=C2)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Trimethyl 1,2 Dihydronaphthalene Structures

Molecular Structure and Properties

TDN is a bicyclic aromatic hydrocarbon. Its structure consists of a dihydronaphthalene core with three methyl group substituents. The molecular formula for TDN is C₁₃H₁₆, and it has a molar mass of approximately 172.27 g/mol . synchem.denist.gov It is a volatile compound, which contributes to its role as an important odorant in wine.

Table 1: Physicochemical Properties of 1,1,6-Trimethyl-1,2-dihydronaphthalene (B124385)

| Property | Value |

|---|---|

| IUPAC Name | 1,1,6-Trimethyl-1,2-dihydronaphthalene |

| Synonyms | TDN, 1,2-Dihydro-1,1,6-trimethylnaphthalene, Dehydro-ar-ionene |

| CAS Number | 30364-38-6 |

| Molecular Formula | C₁₃H₁₆ |

| Molar Mass | 172.271 g·mol⁻¹ |

| Boiling Point | 115 °C at 18 Torr |

Data sourced from references wikipedia.orgsynchem.denist.gov.

Laboratory Synthesis

For research, sensory analysis, and use as an analytical standard, high-purity TDN is required. It can be synthesized in the laboratory through multi-step processes. nih.gov Common starting materials for the synthesis include α-ionone or β-ionone. wikipedia.org An optimized synthesis method has been developed to produce TDN with a purity of ≥99.5%, which is crucial for accurate sensory threshold determination and quantitative analysis. nih.gov

Occurrence and Formation in Nature

Natural Precursors

TDN is not present in significant amounts in fresh grapes but forms over time during aging. semanticscholar.org It is a degradation product of C40 carotenoids, such as β-carotene and lutein (B1675518). wikipedia.org Through enzymatic and chemical reactions in the grape, these carotenoids are broken down into various C13-norisoprenoid precursors. These precursors are often found in grapes as non-volatile, glycosidically-bound forms. Key identified precursors for TDN include 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-D-glucopyranoside. nih.govsemanticscholar.org The concentration of these precursors in grapes is influenced by factors like sun exposure, temperature, and grape maturity. nih.govopenagrar.de

Formation Mechanisms

The formation of volatile TDN occurs during the aging process of wine, particularly under acidic conditions. The non-volatile glycosidic precursors undergo slow, acid-catalyzed hydrolysis, which releases the C13-aglycone. openagrar.deresearchgate.net This aglycone is unstable and subsequently undergoes further rearrangement and dehydration reactions to form the stable and aromatic 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385). researchgate.net The rate of this formation is dependent on the pH of the wine and the storage temperature. openagrar.de

State-of-the-Art Analytical Techniques for Characterization and Quantification

Accurate measurement of TDN is critical for wine quality control and research. Advanced analytical techniques are employed to detect and quantify this compound, often present at trace levels (μg/L). mdpi.com

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique ideal for analyzing volatile and semi-volatile compounds in complex matrices like wine. nih.govresearchgate.net For TDN analysis, headspace SPME (HS-SPME) is commonly coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net

In this method, an SPME fiber coated with a specific stationary phase is exposed to the headspace above the wine sample. Volatile compounds, including TDN, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. superchroma.com.tw After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot injector of a GC, where the adsorbed analytes are thermally desorbed for separation and detection. nih.gov The choice of fiber coating is crucial; coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are effective for trapping aroma compounds like TDN. superchroma.com.tw

For precise and accurate quantification, Stable Isotope Dilution Analysis (SIDA) is the gold standard. sigmaaldrich.com This method overcomes matrix effects and variations in sample preparation that can affect other quantification methods. researchgate.net In SIDA, a known amount of a stable isotope-labeled version of the target analyte—in this case, deuterium-labeled TDN (d-TDN)—is added to the sample as an internal standard at the beginning of the analytical procedure. sigmaaldrich.com

Because the labeled standard is chemically identical to the native TDN, it behaves the same way during extraction, derivatization, and chromatographic analysis. sigmaaldrich.com Any loss of analyte during sample workup will be mirrored by a proportional loss of the labeled standard. The concentration of the native TDN is then determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. sigmaaldrich.com This approach has been successfully used to develop robust and reliable methods for quantifying TDN in wine. sigmaaldrich.com

Investigation of Precursor Structures and Biosynthetic Pathways Leading to Trimethyl 1,2 Dihydronaphthalene

Carotenoid Metabolism as a Precursor Source for Dihydronaphthalene Derivatives

The formation of 4,6,7-trimethyl-1,2-dihydronaphthalene is intrinsically linked to the degradation of C40 carotenoid compounds. These pigments, essential for photosynthesis and photoprotection in plants, can undergo enzymatic or photochemical cleavage to produce a range of smaller molecules, including the C13-norisoprenoid family. This degradation is a key step in the biogenesis of many important aroma compounds in various fruits and plants. The specific profile of norisoprenoids that develop is dependent on the initial carotenoid composition of the plant tissue.

Beta-carotene (B85742) and lutein (B1675518) are two of the most abundant carotenoids in plants and are considered primary sources for C13-norisoprenoid precursors. Naphthalene derivatives such as 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) can be derived from the degradation of these carotenoids. researchgate.net The transformation pathways are complex and can be influenced by factors like oxygen, light, and elevated temperatures. researchgate.net

Research involving heating these carotenoids in acidic conditions, simulating aging processes, has provided more specific insights. In one such study, various degradation products were formed from both beta-carotene and lutein; however, 1,1,6-trimethyl-1,2-dihydronaphthalene was notably derived from lutein only. openagrar.de This suggests a more direct biosynthetic link between lutein and this specific dihydronaphthalene derivative under certain conditions. The degradation of these carotenoids is believed to proceed through the formation of intermediate, non-volatile C13-glycosides, which then act as the direct precursors to the final volatile compound during aging or processing.

Beyond beta-carotene and lutein, other xanthophylls, particularly those containing epoxide groups, are significant contributors to the pool of C13-norisoprenoid precursors. Violaxanthin (B192666) and neoxanthin (B191967) are key epoxycarotenoids involved in these biosynthetic pathways. nih.gov Postulated formation pathways for 1,1,6-trimethyl-1,2-dihydronaphthalene begin with the degradation of these specific xanthophylls. researchgate.net

These xanthophylls are known to be relatively unstable and can degrade under thermal or acidic conditions. acs.orgresearchgate.net The degradation of violaxanthin and neoxanthin can lead to highly oxygenated C13 intermediates, which are considered crucial progenitors. nih.gov While neoxanthin is also a known precursor to other important C13-norisoprenoids like β-damascenone, its role in the formation of dihydronaphthalene derivatives underscores the interconnectedness of carotenoid degradation pathways. researchgate.netopenagrar.de The presence and concentration of these xanthophylls in plant tissues, therefore, directly influence the potential for the subsequent formation of this compound.

Isolation, Characterization, and Structural Diversity of Glycosidically Bound Precursors

The direct precursors to this compound are typically non-volatile and exist in plant tissues as glycosides—molecules where a sugar is bound to a non-sugar aglycone. These glycosidically bound forms are water-soluble and flavorless. The release of the volatile aroma compound occurs through the cleavage of the sugar moiety, a process that can be catalyzed by enzymes or acid hydrolysis during processing or aging. mdpi.com Researchers have isolated and characterized a diverse range of these precursors from various natural sources, including grapes, apples, and red currant leaves. nih.govresearchgate.netresearchgate.net

A significant breakthrough in understanding the precursors of 1,1,6-trimethyl-1,2-dihydronaphthalene came from the isolation of a specific glycoside from Riesling grapes. researchgate.net Using techniques such as Amberlite XAD-2 resin chromatography followed by TLC and HPLC, researchers identified a heteroside that produces the target compound upon acid hydrolysis. openagrar.de

Spectroscopic analysis, including NMR, revealed the aglycone portion of this precursor to possess a megastigm-4-en-9-one structure. researchgate.net Further characterization suggested it was a 4,6-dihydroxymegastigm-4-en-9-one derivative. openagrar.de The molecule was determined to have an enol-ether function at the C4 position and a hydroxyl or ether group at the C6 position, with the sugar portion consisting of two or three glucose units. researchgate.net This discovery confirmed that complex megastigmane structures serve as stable, bound precursors that store the potential for later aroma release.

Further investigations into the glycosidic precursors have revealed the importance of dihydroxy-beta-ionone derivatives. From a methanolic extract of apple leaves, researchers isolated 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside. nih.govresearchgate.net This glycoconjugate was shown to generate a number of volatile compounds under acidic conditions, including 1,1,6-trimethyl-1,2-dihydronaphthalene. nih.govresearchgate.net The same precursor was also identified as a major contributor in Riesling leaves. researchgate.net

The structural diversity of these precursors has been further highlighted by studies on Riesling wine. Using high-performance countercurrent chromatography, scientists isolated two major TDN-precursors: 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside. researchgate.net The identification of both glucosides and rutinosides (glycosides where the sugar is rutinose) demonstrates that variations in the sugar moiety attached to the same aglycone contribute to the diversity of precursors found in nature.

Table 1: Selected Glycosidically Bound Precursors of this compound

| Precursor Name | Aglycone Structure Family | Sugar Moiety | Source of Isolation | Citation |

|---|---|---|---|---|

| 4,6-Dihydroxymegastigm-4-en-9-one derivative | Megastigmane | Glucose (multiple units) | Riesling Grapes | openagrar.de |

| 3,4-Dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside | Dihydroxy-beta-ionone | Glucose | Apple Leaves, Riesling Leaves, Riesling Wine | nih.govresearchgate.net |

| 3,4-Dihydroxy-7,8-dihydro-beta-ionone 3-O-rutinoside | Dihydroxy-beta-ionone | Rutinose | Riesling Wine | researchgate.net |

External Modulators of Precursor Biotransformation and Trimethyl-1,2-dihydronaphthalene Formation

The transformation of carotenoid-derived precursors into this compound is not solely dependent on the initial concentration of precursors. A variety of external factors can significantly modulate both the initial formation of the glycosidic precursors in the plant and their subsequent conversion to the final volatile compound. These modulators can be broadly categorized into viticultural practices, environmental conditions, and post-harvest factors.

Viticultural practices have a profound impact on the accumulation of carotenoids and their subsequent degradation products in grapes. Increased sunlight exposure on grape clusters is a primary factor that enhances the formation of precursors. nih.gov Practices such as defoliation, which increases sun exposure, have been shown to affect C13-norisoprenoid concentrations. Other vineyard management techniques, including soil fertilization and irrigation strategies, also play a role in modulating the quantity of these precursors.

Environmental conditions, particularly temperature, are critical. Global climate change, leading to warmer temperatures, is expected to intensify the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene in products like wine. Post-harvest conditions are equally important. The conversion of precursors is facilitated by higher storage temperatures and prolonged aging. researchgate.net The type of container closure and the level of oxidation during storage can also influence the rate of formation. researchgate.net Furthermore, the choice of yeast strains during fermentation can affect the conversion pathways of the precursors, adding another layer of modulation. mdpi.com

Table 2: External Factors Modulating the Formation of this compound

| Factor | Category | Observed Effect on Formation | Citation |

|---|---|---|---|

| Sunlight Exposure | Viticultural/Environmental | Increased exposure enhances precursor formation | researchgate.netnih.gov |

| Higher Temperatures (Climate & Storage) | Environmental/Post-Harvest | Accelerates precursor conversion and formation | researchgate.net |

| Bottle Aging | Post-Harvest | Increases concentration over time due to slow hydrolysis | mdpi.com |

| High Acidity (Low pH) | Post-Harvest | Facilitates acid-catalyzed hydrolysis of precursors | researchgate.net |

| Yeast Strain | Processing | Can influence the pathways of precursor conversion | mdpi.com |

| Vineyard Management (e.g., irrigation, fertilization) | Viticultural | Modulates the quantity of precursors formed in grapes | |

| Oxidation | Post-Harvest | Can influence the rate of formation during storage | researchgate.net |

Environmental and Agricultural Factors Influencing Precursor Accumulation (e.g., Light Exposure, Temperature, Defoliation)

The concentration of carotenoids, the primary precursors to TDN, in grapes is not static; it is dynamically influenced by a range of environmental conditions and viticultural practices. scielo.org.zanih.gov These factors affect both the synthesis and degradation of carotenoids, thereby determining the potential for TDN formation in the resulting wine. researchgate.netresearchgate.net

Light Exposure: Sunlight is a critical environmental factor regulating carotenoid metabolism in grapevines. mdpi.com The synthesis of carotenoids, which are essential photosynthetic pigments, is closely linked to light conditions. scielo.org.zaresearchgate.net Studies have shown that light exposure can increase the concentration of carotenoids in grapes up to véraison (the onset of ripening), after which it may promote their degradation into norisoprenoids. scielo.org.za Some research indicates that grapes exposed to direct sunlight may have lower carotenoid concentrations at harvest compared to shaded grapes, suggesting that excessive light accelerates the breakdown of these precursors. researchgate.netjournals.ac.za This degradation is a key step in the formation of TDN progenitors. researchgate.net Specifically, blue and UV light are known to be potent inducers of carotenoid biosynthesis and accumulation. mdpi.comnih.gov The plant's light-signaling machinery, involving photoreceptors like phytochromes and cryptochromes, activates transcription factors that regulate the genes responsible for carotenoid production. researchgate.netresearchgate.net

Temperature: Temperature plays a significant role in the lifecycle of carotenoids. Grapes grown in hotter climatic regions tend to exhibit higher concentrations of carotenoids like lutein and β-carotene. researchgate.netjournals.ac.za However, elevated temperatures can also accelerate the degradation of these compounds. cabidigitallibrary.orgresearchgate.net This degradation can be both enzymatic and non-enzymatic. scielo.org.za The thermal breakdown of carotenoids is a key pathway for the formation of volatile compounds, including TDN precursors. mpob.gov.my Extreme temperatures can induce stress in the plant, leading to the production of reactive oxygen species, which in turn can promote carotenoid degradation. frontiersin.org The net effect of temperature on the final concentration of precursors at harvest is a balance between synthesis and degradation, influenced by the specific temperature range and duration of exposure. researchgate.net

Defoliation: Defoliation is a vineyard management technique that involves the removal of leaves from the vine, particularly around the grape bunches. frontiersin.org This practice directly alters the microclimate of the fruit zone, primarily by increasing sunlight exposure and temperature. oeno-one.eu Early-season defoliation can lead to smaller berries with a higher skin-to-pulp ratio, which can concentrate the carotenoid precursors located in the grape skins. oeno-one.euajevonline.org By enhancing sun exposure, defoliation can stimulate the accumulation of polyphenols and other aromatic compounds. oeno-one.euives-technicalreviews.eu The timing and intensity of defoliation are crucial, as this practice can significantly influence the final chemical composition of the grape, including the pool of available TDN precursors. frontiersin.org

Table 1: Influence of Environmental and Agricultural Factors on Carotenoid Precursors This table is interactive and can be sorted by clicking on the column headers.

| Factor | Effect on Precursor (Carotenoid) Concentration | Key Research Findings |

|---|---|---|

| Light Exposure | Can increase synthesis up to véraison, then promotes degradation. scielo.org.za | Grapes exposed to sunlight generally have lower carotenoid concentrations at harvest than shaded grapes. researchgate.netjournals.ac.za Blue and UV light are particularly effective in promoting accumulation. mdpi.com |

| Temperature | Higher temperatures in growing regions can lead to higher concentrations. researchgate.netjournals.ac.za | Elevated temperatures also accelerate thermal degradation, contributing to the formation of norisoprenoid precursors. cabidigitallibrary.orgmpob.gov.my |

| Defoliation | Increases sun exposure and temperature in the fruit zone, influencing precursor levels. frontiersin.orgoeno-one.eu | Can result in smaller berries with a higher skin-to-pulp ratio, effectively concentrating precursors. ajevonline.org |

Chemical Environment and Storage Conditions Affecting Conversion Kinetics (e.g., pH, Oxidation State, Thermal Influence)

The transformation of non-volatile carotenoid-derived precursors into the aromatic TDN is not solely dependent on their initial concentration in the grape. The chemical conditions during winemaking and subsequent storage are critical in driving the conversion kinetics.

pH: The pH of the wine is a determining factor in the formation of TDN during aging. nih.gov A low pH environment (high acidity) is known to catalyze the hydrolysis of glycosidically bound TDN precursors, releasing the volatile aglycone which then converts to TDN. nih.gov While carotenoids themselves can be sensitive to pH, with degradation observed under both highly acidic and alkaline conditions, the key impact of pH in this context is on the acid-catalyzed degradation of the immediate, non-volatile precursors of TDN. cambridge.orgcambridge.orgresearchgate.netsemanticscholar.orgresearchgate.net Studies on carotenoid stability show varied results, with some indicating greater stability in a moderately acidic pH range of 4.0 to 6.0, while others note degradation under acidic conditions. cambridge.orgresearchgate.netresearchgate.net This acid-catalyzed reaction is a primary reason why TDN concentrations increase significantly during bottle aging.

Oxidation State: Carotenoids are highly unsaturated molecules, making them susceptible to degradation through oxidation. mpob.gov.my Oxidative cleavage is a fundamental mechanism for the formation of C13-norisoprenoids from their carotenoid parents. nih.govacs.org This process can be non-enzymatic, driven by factors like light and oxygen, or enzymatic. scielo.org.zaresearchgate.net The presence of oxygen during winemaking and storage can accelerate the breakdown of carotenoids and their derivatives, potentially influencing the rate of TDN formation. Managing the oxidative state of the wine is therefore a crucial aspect of controlling the development of its aroma profile.

Thermal Influence: Temperature during storage has a profound effect on the rate of TDN formation. The degradation of carotenoids and their derivatives is a temperature-dependent process, with reaction rates increasing at higher temperatures. cabidigitallibrary.orgnih.gov This degradation often follows first-order reaction kinetics. cabidigitallibrary.orgnih.govresearchgate.net Consequently, wines stored at warmer temperatures will typically develop TDN and its associated kerosene (B1165875) aroma more rapidly than those stored in cooler conditions. nih.gov This thermal influence explains why the sensory impact of TDN is most associated with aged wines. mpob.gov.my

Table 2: Effect of Chemical and Storage Conditions on Precursor Conversion This table is interactive and can be sorted by clicking on the column headers.

| Condition | Effect on Conversion to TDN | Mechanism |

|---|---|---|

| pH (Low) | Accelerates formation. | Catalyzes the acid hydrolysis of glycosidic precursors, releasing the TDN aglycone. nih.gov |

| Oxidation | Promotes precursor breakdown. | Oxidative cleavage of the unsaturated carotenoid structure is a key step in forming norisoprenoids. mpob.gov.mynih.govacs.org |

| Thermal Influence (Heat) | Increases the rate of formation. | Accelerates the thermal degradation of precursors, which follows temperature-dependent, first-order kinetics. cabidigitallibrary.orgnih.govresearchgate.net |

Microbiological and Enzymatic Catalysis in Precursor Cleavage (e.g., Specific Yeast Strains, Carotenoid Cleavage Dioxygenases)

The initial breakdown of carotenoids in the grape berry is a biological process, catalyzed by specific enzymes. Furthermore, microorganisms involved in fermentation can also play a role in modifying the precursor pool available for later conversion to TDN.

Microbiological Catalysis (Yeast): Wine yeasts, such as Saccharomyces cerevisiae, contribute to the aromatic profile of wine through various metabolic activities. While the formation of TDN itself is largely a chemical process during aging, yeasts can influence the availability of its precursors. nih.gov Many norisoprenoid precursors exist in grapes as non-volatile glycosides. Yeasts produce glycosidase enzymes that can hydrolyze these sugar bonds, releasing the volatile aglycones into the wine. nih.gov This release makes them available for subsequent acid-catalyzed conversion to compounds like TDN. While S. cerevisiae itself does not produce carotenoids or the primary cleavage enzymes, its enzymatic action on glycosylated precursors is a key step. mdpi.com Furthermore, research into carotenoid-synthesizing yeasts like Rhodotorula spp. and genetically engineered strains of S. cerevisiae highlights the potential for microbiological systems to directly produce or cleave carotenoids. nih.govmdpi.comtandfonline.comnih.gov

Enzymatic Catalysis (Carotenoid Cleavage Dioxygenases): The key enzymes responsible for the initial, specific cleavage of carotenoids in plants are the Carotenoid Cleavage Dioxygenases (CCDs). nih.govtandfonline.com In grapes (Vitis vinifera), the enzyme VvCCD1 has been identified and shown to be a functional CCD that cleaves carotenoids to produce C13-norisoprenoids. nih.govoup.com These enzymes catalyze the oxidative cleavage at specific double bonds in the carotenoid backbone. acs.orgnih.gov For instance, VvCCD1 can symmetrically cleave zeaxanthin (B1683548) to yield C13 and C14 products. oup.com The expression of the VvCCD1 gene is significantly induced around véraison, which corresponds with the observed degradation of carotenoids and the accumulation of C13-norisoprenoids in the ripening berry. oup.com This enzymatic action is the foundational biological step that generates the pool of precursors for future TDN development. scielo.org.za

Table 3: Key Compounds Mentioned

| Compound Name | Abbreviation | Role |

|---|---|---|

| 1,1,6-Trimethyl-1,2-dihydronaphthalene | TDN | Aroma compound (subject of article) |

| β-Carotene | Carotenoid precursor | |

| Lutein | Carotenoid precursor | |

| Zeaxanthin | Carotenoid precursor | |

| 3-Hydroxy-β-ionone | C13-norisoprenoid intermediate |

Molecular Recognition and Biological Interactions of Trimethyl 1,2 Dihydronaphthalene Structures

Elucidation of Specific Receptor-Ligand Interactions

The perception of odorants is a complex biological process initiated by the interaction of volatile molecules with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. wikipedia.org These receptors are part of the large family of G protein-coupled receptors (GPCRs), which, upon binding to an odorant, trigger a signal transduction cascade that ultimately leads to the perception of a specific smell. wikipedia.orgnih.gov The specificity of this initial binding event is crucial for the ability to distinguish between a vast array of different scents.

Recent research has successfully identified a specific human odorant receptor for 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385), a compound often associated with the petrol note in aged Riesling wines. nih.govacs.orgnih.gov In a comprehensive screening effort, this compound was tested against a large library of human odorant receptors to pinpoint its specific interaction partner. nih.govacs.org

A high-throughput screening assay utilizing HEK-293 cells engineered to express a wide variety of human odorant receptors was employed. nih.govnih.gov A library comprising 766 odorant receptor variants, which includes 386 distinct human OR types and numerous common genetic variants, was screened against 1,1,6-trimethyl-1,2-dihydronaphthalene at a concentration of 100 μmol/L. nih.govacs.org The results of this extensive screening were remarkably specific: 1,1,6-trimethyl-1,2-dihydronaphthalene exclusively and potently activated a single receptor, OR8H1. nih.govacs.org

To further characterize the selectivity of this receptor, OR8H1 was subsequently tested against a panel of 180 key food odorants. nih.gov This follow-up screening confirmed that OR8H1 is a narrowly tuned receptor, showing a selective response to molecules that feature six-carbon ring structures. nih.govacs.org The specificity of this interaction highlights the precise molecular recognition capabilities of the human olfactory system.

The functional response of OR8H1 to 1,1,6-trimethyl-1,2-dihydronaphthalene was quantified to determine the concentration at which the receptor is half-maximally activated (EC₅₀). This value provides a measure of the ligand's potency. The study also compared the response of the human OR8H1 to its ortholog in chimpanzees (Pan troglodytes).

| Receptor | Ligand | EC₅₀ (µmol/L) | Efficacy (Compared to Human OR8H1) |

| Human OR8H1 | 1,1,6-Trimethyl-1,2-dihydronaphthalene | 37.77 ± 29.09 | 100% |

| Chimpanzee ptOR8H1 | 1,1,6-Trimethyl-1,2-dihydronaphthalene | 37.77 ± 29.09 | ~14% |

| Data sourced from a study on the activation of odorant receptor OR8H1. nih.gov |

Olfactory receptors, including OR8H1, are members of the G protein-coupled receptor (GPCR) superfamily. wikipedia.org These receptors are characterized by a structure that spans the cell membrane seven times. wikipedia.org The interaction between an odorant molecule and an OR initiates a cascade of intracellular events leading to a neural signal. wikipedia.orgnih.gov

Upon the binding of a ligand like 1,1,6-trimethyl-1,2-dihydronaphthalene to the extracellular or transmembrane region of OR8H1, the receptor undergoes a conformational change. wikipedia.orgnih.gov While the precise binding site within OR8H1 has not been experimentally mapped, studies on other odorant receptors suggest that the binding pocket is typically a cavity formed by several transmembrane helices. nih.gov The interactions holding the odorant in the pocket are predominantly hydrophobic and van der Waals forces, which is characteristic for the recognition of many volatile, non-polar odorants. nih.gov

This ligand-induced conformational change is transmitted to the intracellular domains of the receptor, enabling it to interact with and activate a heterotrimeric G protein complex inside the cell. wikipedia.org For olfactory receptors, this is typically the G protein Gαolf. The activated G protein then initiates a downstream signaling pathway. In the canonical olfactory signaling cascade, Gαolf activates adenylate cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.gov The luminescence assay used to identify the OR8H1 activation, which measures cAMP levels, confirms that this receptor signals through this well-established pathway. nih.govnih.gov This increase in the second messenger cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations, depolarization of the neuron, and the generation of an action potential that travels to the brain.

The process of signal transduction for OR8H1 can be summarized in the following steps:

Binding: 1,1,6-trimethyl-1,2-dihydronaphthalene binds to a specific pocket within the OR8H1 receptor.

Conformational Change: The receptor changes its three-dimensional shape.

G Protein Activation: The altered receptor activates the intracellular G protein, Gαolf.

Second Messenger Production: Gαolf stimulates adenylate cyclase to produce cAMP.

Signal Generation: Increased cAMP levels open ion channels, leading to neuronal firing and signal transmission to the brain.

Emerging Research Frontiers and Future Perspectives in Trimethyl 1,2 Dihydronaphthalene Chemistry

Discovery of Novel Precursor Architectures and Cryptic Biogenesis Pathways

The biosynthesis of sesquiterpenoids, a class of C15 terpenoids that includes the structural backbone of trimethyl-dihydronaphthalene analogues, is a testament to nature's chemical prowess. cjnmcpu.com These compounds are typically derived from the linear precursor, farnesyl diphosphate (B83284) (FPP), which is constructed from C5 isoprene (B109036) units. cjnmcpu.comgenome.jp The transformation of FPP into a vast array of cyclic structures is catalyzed by a class of enzymes known as terpene cyclases (TCs), or terpene synthases. nih.govcjnmcpu.com These enzymes are responsible for creating the foundational carbon skeletons that are subsequently modified by other enzymes, such as oxidases, to produce the final bioactive molecules. cjnmcpu.comcjnmcpu.com

Recent advances in genomics and bioinformatics have unveiled previously unknown, or "cryptic," biosynthetic pathways for these compounds in a variety of organisms. nih.gov For instance, drimane-type sesquiterpenoids have been identified not just in plants, but also in fungi and even bacteria, organisms not traditionally associated with this class of molecules. cjnmcpu.combeilstein-journals.org

Key discoveries include:

Fungal Biosynthesis: Researchers have elucidated the complete biosynthetic pathway of drimane-type sesquiterpene esters in the fungus Aspergillus calidoustus. cjnmcpu.comresearchgate.net Through gene disruption and bioinformatics, a biosynthetic gene cluster (BGC) containing the necessary genes, including a drimenol (B159378) cyclase (DrtB), was identified. cjnmcpu.comresearchgate.net This discovery was significant as it revealed a fungal enzyme with the same catalytic function as plant-derived cyclases. researchgate.net

Bacterial Production: In a groundbreaking study, three drimane-type sesquiterpenoids were isolated and characterized from the bacterium Streptomyces clavuligerus, marking the first report of such compounds from a bacterial source. beilstein-journals.org This finding expands the known ecological distribution of these molecules and opens up new avenues for biocatalytic production.

The common starting point for these pathways is the cyclization of FPP, which proceeds through carbocationic intermediates to form the characteristic bicyclic drimane (B1240787) skeleton. cjnmcpu.comcjnmcpu.com While many dihydronaphthalene-containing natural products arise from this de novo sesquiterpenoid pathway, it is noteworthy that other routes exist for structurally similar compounds. For example, 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a C13-norisoprenoid known for its petrol-like aroma in aged Riesling wines, is believed to be a degradation product of carotenoids like β-carotene and lutein (B1675518). nih.govwikipedia.org This highlights the diverse origins of the dihydronaphthalene scaffold in nature.

| Organism Type | Example Organism | Key Precursor | Key Enzyme Class | Significance | Reference |

|---|---|---|---|---|---|

| Fungus | Aspergillus calidoustus | Farnesyl Diphosphate (FPP) | Drimenol Cyclase | Elucidation of a complete fungal biosynthetic gene cluster for drimane sesquiterpenes. | cjnmcpu.comresearchgate.net |

| Bacterium | Streptomyces clavuligerus | Farnesyl Diphosphate (FPP) | Terpene Cyclase, P450s | First discovery of drimane-type sesquiterpenoids from a bacterial source. | beilstein-journals.org |

| Plant (Grape) | Vitis vinifera (Riesling) | Carotenoids (e.g., β-carotene) | Degradation (non-enzymatic) | Formation of the related C13-norisoprenoid TDN via a different pathway. | nih.gov |

Advanced Mechanistic Studies on Complex Chemical and Biochemical Transformations

The conversion of the linear FPP molecule into a complex, polycyclic structure like the dihydronaphthalene core is a sophisticated process that occurs within the active site of a single terpene cyclase enzyme. nih.govacs.org Understanding the intricate mechanisms of these transformations is a major focus of current research. The entire process is a type of domino reaction, a cascade of intramolecular bond formations and rearrangements that are difficult to study experimentally because the intermediates are transient and confined within the enzyme. nih.govacs.org

The generally accepted mechanism for sesquiterpene cyclization involves several key steps: cjnmcpu.comnih.gov

Initiation: The reaction begins with the ionization of the diphosphate group from FPP, generating a reactive allylic carbocation. genome.jpnih.gov This step is facilitated by divalent metal ions, such as Mg²⁺, which are coordinated by conserved amino acid motifs (e.g., 'DDXXD') in Class I terpene cyclases. nih.gov

Cyclization Cascade: The initial carbocation undergoes a series of intramolecular electrophilic attacks on the molecule's double bonds. genome.jp This cascade can form six, ten, or eleven-membered rings, leading to a variety of structural skeletons. genome.jp For drimane-type sesquiterpenoids, this results in the formation of the bicyclic decahydronaphthalene (B1670005) core. cjnmcpu.com

Rearrangements and Termination: The carbocation intermediates can undergo further rearrangements, such as hydride and methyl shifts, which further diversify the final structure. The cascade is terminated when the final carbocation is quenched, typically by deprotonation to form a double bond or by reaction with water to form an alcohol.

The catalytic promiscuity of some terpene synthases, which can produce dozens of different products from a single substrate, highlights the complexity of controlling the reaction cascade. rsc.org The final product distribution is often dictated by subtle conformational changes of the substrate within the enzyme's active site and the precise positioning of catalytic amino acid residues that guide the cyclization and stabilize specific carbocation intermediates. rsc.org

| Mechanistic Step | Description | Key Intermediates | Enzymatic Feature | Reference |

|---|---|---|---|---|

| Ionization | Removal of the diphosphate group from Farnesyl Diphosphate (FPP). | Allylic Carbocation | Conserved metal-binding motifs (e.g., DDXXD) in Class I TCs. | nih.gov |

| Cyclization | Series of intramolecular electrophilic additions to form rings. | Cyclic Carbocations (e.g., 6/10/11-membered rings) | Enzyme active site provides a template to guide folding of the substrate. | genome.jp |

| Rearrangement | 1,2-hydride and methyl shifts to form more stable carbocations. | Tertiary Carbocations | Precise positioning of active site residues stabilizes specific intermediates. | jst.go.jp |

| Termination | Quenching of the final carbocation to yield a stable product. | Final Terpene (alkene or alcohol) | Deprotonation or reaction with a nucleophile (e.g., H₂O). | researchgate.net |

Development of Innovative and Sustainable Synthetic Routes for Trimethyl-1,2-dihydronaphthalene and Analogues

The structural complexity and potential bioactivity of trimethyl-dihydronaphthalene analogues have made them attractive targets for chemical synthesis. While traditional multi-step organic synthesis has been employed, there is a growing emphasis on developing more efficient, innovative, and sustainable methods.

Innovative and Sustainable Approaches: Modern research is leveraging biotechnology and green chemistry principles to create more sustainable routes to these compounds.

Synthetic Biology: This approach involves engineering microorganisms, such as algae or yeast, to produce specific sesquiterpenoids. By introducing the genes for terpene synthases into a host organism, researchers can harness the cell's metabolic machinery to convert simple sugars into complex target molecules. rsc.orgresearchgate.net Combinatorial engineering has been used to boost yields significantly. researchgate.net

Green Bioprocesses: To make biotechnological production more sustainable, green bioprocesses are being developed. These can include "milking" the product from cells without lysis, using solvent-free extraction methods, and recycling all solvents. rsc.org This approach enables continuous production and minimizes the environmental impact. rsc.orgresearchgate.net

Biocatalysis: Fungal biotransformation is another powerful tool. Fungi can be used to perform highly specific reactions, such as hydroxylations, on a synthetic precursor at positions that are difficult to access with conventional chemistry. nih.gov This method combines chemical synthesis with enzymatic precision to create novel analogues.

| Synthetic Approach | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Traditional Organic Synthesis | Multi-step chemical conversion from simple starting materials (e.g., tetralones). | High control over final structure; well-established methods. | Often long, low overall yield, can use harsh reagents and generate waste. | nih.govnih.gov |

| Synthetic Biology | Engineering microbes (e.g., algae, yeast) to produce target molecules from simple feedstocks. | Sustainable, uses renewable resources, can produce complex molecules in one step. | Achieving high yields can be difficult; metabolic engineering is complex. | rsc.orgresearchgate.net |

| Fungal Biotransformation | Using whole fungal cells to perform specific chemical modifications on a substrate. | High chemo- and regioselectivity, mild reaction conditions. | Finding the right organism/enzyme for the desired transformation. | nih.gov |

Application of Computational Chemistry and Quantum Mechanical Calculations to Dihydronaphthalene Reactivity and Interactions

Due to the transient nature of the intermediates in terpene biosynthesis, experimental studies alone often cannot fully elucidate the reaction mechanisms. nih.govacs.org Computational chemistry and quantum mechanical (QM) calculations have become indispensable tools for peering inside the "black box" of the enzyme active site. nih.govjst.go.jp

These methods allow researchers to:

Elucidate Reaction Pathways: Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of the cyclization cascade. nih.govjst.go.jp This allows for the calculation of the energies of intermediates and transition states, helping to determine the most likely reaction pathway and rule out energetically unfavorable ones. nih.govacs.org For example, DFT studies have been used to show that pathways involving unstable secondary carbocations are often avoided in favor of routes that proceed through more stable tertiary carbocation intermediates. acs.orgjst.go.jp

Simulate Enzyme Catalysis: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to model the reaction within the full enzymatic environment. acs.orgacs.org In this approach, the reacting substrate is treated with high-level QM methods, while the surrounding protein and solvent are treated with more computationally efficient MM methods. This provides insight into how specific amino acid residues influence the reaction. acs.org

Determine Stereochemistry: QM calculations are also crucial for structural elucidation. By calculating Nuclear Magnetic Resonance (NMR) chemical shifts or Electronic Circular Dichroism (ECD) spectra and comparing them to experimental data, the relative and absolute configurations of complex molecules can be determined with high confidence. nih.gov

| Computational Method | Application in Dihydronaphthalene Chemistry | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Studying biosynthetic reaction mechanisms and carbocation rearrangements. | Energies of intermediates and transition states; feasibility of proposed pathways. | nih.govacs.orgjst.go.jp |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions in the context of the full protein structure. | Role of active site residues in catalysis; understanding enzyme-substrate interactions. | acs.orgacs.org |

| Time-Dependent DFT (TDDFT) | Calculating Electronic Circular Dichroism (ECD) spectra. | Determination of absolute configuration by matching calculated vs. experimental spectra. | nih.gov |

| Gauge-Independent Atomic Orbital (GIAO) NMR Calculations | Calculating NMR chemical shifts for proposed structures. | Assignment of relative configuration by comparing calculated vs. experimental shifts. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Trimethyl-1,2-dihydronaphthalene Analogues

A primary motivation for studying natural products is the discovery of new therapeutic agents. Structure-Activity Relationship (SAR) studies are essential for transforming a bioactive natural product "hit" into a viable drug "lead." These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity.

For dihydronaphthalene and related drimane sesquiterpenoid scaffolds, SAR studies have provided valuable insights into the structural requirements for various biological effects, including antifungal, anti-inflammatory, and cytotoxic activities. researchgate.netmdpi.comnih.gov

Influence of Functional Groups: Studies on drimane sesquiterpenoids have shown that the presence and nature of substituents are crucial for activity. For example, in one study on α-glucosidase inhibitors, substituents at the C-13 position of the drimane skeleton were found to be critical for inhibitory effects. mdpi.com

Targeted Modifications: A detailed SAR study of dihydronaphthalene analogues as sphingosine-1-phosphate (S1P₁) receptor agonists demonstrated how targeted modifications could enhance potency and selectivity. nih.gov Introducing substituents, such as a methyl group on the linker chain and a chlorine atom on a terminal benzene (B151609) ring, led to a compound with potent agonistic activity and excellent selectivity over the related S1P₃ receptor. nih.gov

Rational Design: The data from SAR studies provide a roadmap for the rational design of new analogues with improved properties. By understanding which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like potency, selectivity, and metabolic stability, chemists can design superior compounds. For instance, the dialdehyde (B1249045) functionality in compounds like polygodial is known to be important for its potent antifungal activity. nih.govnih.gov

| Compound Class | Biological Target/Activity | Key Structural Feature for Activity | SAR Finding | Reference |

|---|---|---|---|---|

| Dihydronaphthalene Scaffold | S1P₁ Receptor Agonism | Substituents on linker and terminal benzene ring. | A (S)-methyl group on the linker and a para-chloro substituent on the benzene ring enhanced potency and selectivity. | nih.gov |

| Drimane Sesquiterpenes | α-Glucosidase Inhibition | Substituents at C-13. | The presence of a carboxy substituent at C-13 was found to be important for activity. | mdpi.com |

| Drimane Sesquiterpenes | Antifungal Activity | α,β-unsaturated dialdehyde moiety. | The dialdehyde group is a key feature for the potent activity of compounds like polygodial against Candida. | nih.govnih.gov |

| Drimane Sesquiterpenes | Antiproliferative Activity | Overall drimane skeleton. | Compounds like capsicodendrin and cinnamodial (B190799) show potent activity against various cancer cell lines. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.